molecular formula C8H20Cl2N2O B1428436 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1044707-11-0

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B1428436
CAS No.: 1044707-11-0
M. Wt: 231.16 g/mol
InChI Key: IIJUXICBRWEDLY-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1044707-11-0) is a high-purity organic compound supplied for research and development purposes. This dihydrochloride salt of the piperazine derivative has a molecular formula of C8H20Cl2N2O and a molecular weight of 231.16 g/mol . It is typically characterized as a powder and should be stored at room temperature . The compound is recognized for its role as a key chemical intermediate in medicinal chemistry and pharmacology research. Patent literature indicates that structurally related substituted piperazine compounds have been investigated for their potential as inhibitors of fatty acid oxidation, a mechanism being explored for therapeutic applications in various cardiovascular and metabolic diseases . This suggests its value in developing treatments for conditions such as stable and unstable angina, intermittent claudication, congestive heart failure, and diabetic conditions . As a versatile building block, it is also valuable in organic synthesis for constructing more complex molecules. Researchers should note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and safety precautions are advised.

Properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJUXICBRWEDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 2-methyl-2-propanol with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperazine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.

Reaction Type Common Reagents Products
OxidationPotassium permanganateKetones, Aldehydes
ReductionSodium borohydrideAlcohol derivatives
SubstitutionNucleophilesModified piperazine derivatives

Biology

This compound is employed in biological research to study various pathways and interactions. It can act as a ligand that binds to specific receptors or enzymes, modulating their activity. Its role in biological assays helps elucidate mechanisms underlying cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a precursor in drug synthesis, particularly in developing compounds aimed at treating neurological disorders and cancer.

Case Study 1: Neuropharmacological Effects

A study explored the effects of piperazine derivatives on neuropharmacological targets, demonstrating that compounds similar to this compound exhibited significant activity in modulating dopamine receptors. This suggests potential applications in treating conditions like Parkinson's disease and schizophrenia.

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this compound show promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other piperazine-containing derivatives. Below is a detailed comparison:

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Differences Applications/Notes
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride 1044707-11-0 C₈H₂₀Cl₂N₂O 231.16 Reference compound; hydroxyl and dihydrochloride groups Building block for drug discovery
2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride Not specified C₁₃H₂₀BrCl₂N₂O 356.12 Bromophenyl substitution at C2; primary alcohol Potential CNS agent (inferred from bromine)
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride 288379-50-0 C₈H₁₉Cl₂N₃O 244.16 Amide group replaces hydroxyl; methyl at C2 Research compound (solubility: solvent-dependent)
3-Methyl-[1,3'-biazetidin]-3-ol dihydrochloride 2854-16-2 C₇H₁₆Cl₂N₂O 215.12 Azetidine rings instead of piperazine; smaller core Limited data; similarity score 0.73
Flupentixol dihydrochloride 2413-38-3 C₂₃H₂₅F₃N₂OS·2HCl 507.43 Thioxanthene backbone; trifluoromethyl substitution Antipsychotic drug (marketed as Fluanxol®)

Key Observations:

Functional Group Variations :

  • The hydroxyl group in this compound is replaced by an amide in 2-methyl-2-(piperazin-1-yl)propanamide dihydrochloride , altering solubility and reactivity .
  • Flupentixol dihydrochloride demonstrates how bulkier aromatic systems (thioxanthene) linked to piperazine enhance CNS activity, unlike the simpler aliphatic backbone of the reference compound .

Substituent Effects :

  • Bromine in 2-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride may enhance lipophilicity and receptor binding, suggesting utility in neuropharmacology .
  • The dihydrochloride salt form across all compounds improves water solubility, critical for formulation .

Biological Activity

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H18Cl2N2O\text{C}_8\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}

This compound features a piperazine ring, which is commonly associated with various pharmacological activities due to its ability to interact with neurotransmitter receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • MDM2-p53 Interaction Inhibition : The compound has been shown to inhibit the interaction between MDM2 and p53 proteins, which is crucial in cancer biology. This inhibition leads to the accumulation of p53, promoting cell cycle arrest and apoptosis in tumor cells with wild-type p53 .
  • Dopaminergic Activity : The piperazine moiety suggests potential interactions with dopamine receptors. Compounds with similar structures have demonstrated selective binding affinities for D2 and D3 dopamine receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease .
  • Serotonergic System Modulation : The compound may also influence serotonin receptors, particularly 5-HT receptors, which are involved in mood regulation and anxiety .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological ActivityMechanismReference
AntiproliferativeInhibition of MDM2-p53 interaction leading to apoptosis in cancer cells
NeuroprotectiveAgonistic activity at D3 receptors, potentially reducing oxidative stress
Modulation of moodInteraction with serotonin receptors influencing anxiety and depression

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. Specifically, the compound was tested on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, showing a dose-dependent response in cell viability assays. The mechanism was primarily attributed to the stabilization of p53 protein levels, leading to increased expression of p21 and subsequent cell cycle arrest .

Case Study 2: Neuropharmacological Effects

In a preclinical model of Parkinson's disease, administration of compounds related to this compound exhibited neuroprotective effects. These compounds demonstrated preferential agonistic activity at D3 receptors, which correlated with reduced motor deficits and improved behavioral outcomes in rodent models .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm, methyl groups at δ 1.2–1.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 217.2 for the free base) .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthesis pathways?

Advanced Research Question
Density Functional Theory (DFT) calculates electronic properties and transition states:

  • Reactivity hotspots : Identify nucleophilic (piperazine nitrogen) and electrophilic (alcohol moiety) sites for functionalization.
  • Solvent effects : COSMO-RS simulations predict solvation energies in different solvents to guide solvent selection.
  • Reaction path search : Quantum chemical methods (e.g., IRC analysis) map energy barriers for proposed mechanisms .

What strategies resolve contradictions in reported solubility or stability data across different studies?

Advanced Research Question

  • Controlled stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways.
  • Solubility profiling : Phase-solubility diagrams in buffer systems (pH 1–7.4) clarify pH-dependent behavior.
  • Cross-validation : Compare results with structurally analogous piperazine derivatives (e.g., naftopidil dihydrochloride) to identify trends .

What in vitro models are appropriate for assessing the pharmacological activity of this piperazine derivative?

Advanced Research Question

  • Receptor binding assays : Radioligand displacement studies (e.g., α1_1-adrenergic or serotonin receptors) quantify affinity (Ki_i).
  • Cell viability assays : MTT or ATP-based tests in HEK293 or SH-SY5Y cells evaluate cytotoxicity.
  • Functional assays : Calcium flux or cAMP accumulation assays measure downstream signaling effects .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in accordance with EPA guidelines .

How does the hydrochloride salt form influence the compound's physicochemical properties compared to its free base?

Advanced Research Question

  • Solubility : The dihydrochloride salt increases water solubility (>50 mg/mL vs. <5 mg/mL for the free base).
  • Crystallinity : Salt formation enhances crystalline stability, reducing hygroscopicity.
  • Bioavailability : Improved dissolution in gastric fluid may enhance oral absorption in preclinical models .

What factorial design approaches can optimize multi-step synthesis involving this compound?

Advanced Research Question

  • Full factorial design : Vary factors like temperature, catalyst loading, and solvent polarity across 2–3 levels to identify interactions.
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield).
  • Taguchi methods : Prioritize critical parameters (e.g., pH control during salt formation) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride

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